Interferonbeta1a/Humaninterferonbeta1a
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Interferon beta-1a, also known as human interferon beta-1a, is a recombinant form of human interferon beta. It is a monomeric cytokine that plays a crucial role in modulating the immune response. Interferon beta-1a is primarily used in the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system .
準備方法
Interferon beta-1a is produced using recombinant DNA technology. The gene encoding human interferon beta is inserted into Chinese Hamster Ovary (CHO) cells, which then express the protein. The protein is glycosylated and has a molecular weight of approximately 22.5 kDa . The production process involves several steps, including cell culture, protein expression, purification, and formulation. The purification process typically involves chromatography techniques to achieve high purity levels .
化学反応の分析
Interferon beta-1a undergoes various chemical reactions, including PEGylation, which involves the attachment of polyethylene glycol (PEG) to the protein. This modification enhances the stability and half-life of the protein in the bloodstream . The reaction conditions for PEGylation include the use of activated linear butyraldehyde PEG derivative with a molecular weight of 30 kDa . The major product formed from this reaction is monoPEGylated interferon beta-1a, which has a molecular weight of approximately 54.13 kDa .
科学的研究の応用
Interferon beta-1a has a wide range of scientific research applications. In medicine, it is used to slow disease progression and reduce the frequency of clinical symptoms in patients with relapsing multiple sclerosis . It also has antiviral, antitumor, and immunomodulatory effects . In biology, interferon beta-1a is used to study the regulation of immune responses and the activation of various immune cells, including monocytes, dendritic cells, T cells, and B cells . Additionally, it is used in the development of long-acting recombinant proteins with extended half-lives for therapeutic applications .
作用機序
Interferon beta-1a exerts its effects by binding to type I interferon receptors (IFNAR1 and IFNAR2c) on the surface of target cells . Upon binding, the receptors dimerize and activate Janus kinase (Jak) tyrosine kinases (Jak1 and Tyk2), which then transphosphorylate themselves and phosphorylate the receptors . This leads to the activation of signal transducer and activator of transcription (STAT) proteins, which translocate to the nucleus and induce the expression of various genes involved in antiviral, antiproliferative, and immunomodulatory responses . Interferon beta-1a also balances the expression of pro- and anti-inflammatory agents in the brain, reducing the number of inflammatory cells that cross the blood-brain barrier .
類似化合物との比較
Interferon beta-1a is often compared with other interferons, such as interferon beta-1b and interferon alpha. Interferon beta-1b is produced in modified Escherichia coli and is a non-glycosylated polypeptide with a molecular weight of approximately 18.5 kDa . It differs from interferon beta-1a in its molecular structure and production method . Interferon alpha, on the other hand, consists of multiple subtypes and is primarily used for its antiviral properties . Interferon beta-1a is unique in its glycosylation and its specific use in treating multiple sclerosis .
Similar Compounds
- Interferon beta-1b
- Interferon alpha (various subtypes)
- Interferon gamma
- Interferon lambda
特性
CAS番号 |
145258-61-3 |
---|---|
分子式 |
C4HClN2S |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。